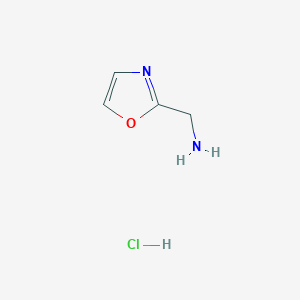
1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
Vue d'ensemble
Description
“1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one” is a chemical compound . It’s important to note that the information available is limited and may not fully describe the compound you’re interested in.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a new diazepine derivative, 4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one (VBZ102), was synthesized and evaluated for its anxiolytic-like profile, memory impairment effect, and toxicity in Swiss mice .
Applications De Recherche Scientifique
Molecular Structure and Crystallography
Research on the molecular-crystal structure of related benzodiazepines, such as 5-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one, has provided insights into their antagonist properties and geometrical characteristics. X-ray diffraction studies reveal nonplanar molecules forming cyclic dimers, highlighting the importance of substituents in determining pharmacological action (Andronati et al., 1982).
Synthetic Methodologies
Innovative synthetic approaches for benzodiazepines include the Pd-catalyzed carboamination reactions, which offer a route to heterocyclic products in good yield. This method highlights the versatility of synthesis techniques for creating benzodiazepine derivatives (Neukom et al., 2011).
Atropisomeric Properties
The atropisomeric properties of benzodiazepin-2-ones have been investigated to understand their conformational behavior. Studies on 9-methyl-1,4-benzodiazepin-2-ones show they exist as pairs of enantiomers, with X-ray analysis confirming their absolute configuration. This research provides a foundation for understanding the stereoselectivity of these compounds (Tanaka et al., 2021).
Spectral Characterization
Spectral characterization of novel 1,5-benzodiazepine oxime derivatives has been conducted to understand their structural and electronic properties. UV-Vis and fluorescence spectroscopy in various solvents have been used to investigate the influence of solvent on their spectra, providing insights into their potential applications in material science and biological research (Rekovič et al., 2019).
Biological Applications
Investigations into the biological applications of benzodiazepines have uncovered a broad spectrum of potential uses beyond their well-known CNS effects. Studies show their utility as G-protein-coupled receptor antagonists, enzyme inhibitors, and anticancer agents. This versatility underscores the significance of 1,4-benzodiazepin-2-ones in medicinal chemistry and their potential for developing new therapeutic agents (Spencer et al., 2010).
Propriétés
IUPAC Name |
5-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-9-5-3-2-4-8(9)11-7-6-10(12)13/h2-5,11H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHJGOLLYAXMLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide](/img/structure/B2691984.png)
![1-(8-(2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide](/img/structure/B2691985.png)





![1-(4-fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691998.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2691999.png)
![[1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine](/img/structure/B2692001.png)
![4-[(2-Chlorophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B2692002.png)


![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2692007.png)